2-Ethyl-1-(2-methylpiperazin-1-yl)butan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1-(2-methylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-10(5-2)11(14)13-7-6-12-8-9(13)3/h9-10,12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQKLHICEUXAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCNCC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Approaches to 2 Ethyl 1 2 Methylpiperazin 1 Yl Butan 1 One
Classical Organic Synthesis Routes to Piperazine-Ketone Hybrids
The construction of piperazine-ketone hybrids, such as the target compound, typically follows a convergent synthetic plan. This involves the separate synthesis of the substituted piperazine (B1678402) and the carboxylic acid moieties, followed by their coupling. Alternatively, a pre-formed piperazine can be directly acylated.
The formation of the butanone moiety in 2-Ethyl-1-(2-methylpiperazin-1-yl)butan-1-one is achieved through an acylation reaction, which creates the amide bond between the piperazine nitrogen and the carbonyl carbon of the 2-ethylbutanoyl group. A common and direct method is the reaction of 2-methylpiperazine (B152721) with an activated derivative of 2-ethylbutanoic acid, such as an acyl chloride or acid anhydride (B1165640). ulakbim.gov.trambeed.com
The reaction between 2-methylpiperazine and 2-ethylbutanoyl chloride is a standard nucleophilic acyl substitution. Typically, the reaction is carried out in an inert solvent like dichloromethane (B109758) (DCM) in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net Due to the two secondary amine groups in 2-methylpiperazine, the reaction can potentially yield mono-acylated and di-acylated products. However, selective mono-acylation at the N4 position (the nitrogen further from the methyl group) can be achieved due to the steric hindrance imposed by the methyl group at the C2 position. google.com This regioselectivity is crucial for the synthesis of the desired product.
Another approach involves using peptide coupling reagents to facilitate the amide bond formation directly from 2-ethylbutanoic acid and 2-methylpiperazine, as detailed in section 2.1.3.
The piperazine ring is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.gov Traditional strategies for forming C-substituted piperazine rings often involve the cyclization of appropriately substituted open-chain precursors. acs.org These methods, while effective, can require multiple steps.
Key classical routes include:
Reduction of Diketopiperazines: This method involves the synthesis of a 2,5-diketopiperazine (a cyclic dipeptide), often from amino acid precursors, followed by reduction of the amide carbonyls, typically with a strong reducing agent like lithium aluminum hydride (LAH).
Reductive Amination of Dicarbonyls: The cyclization of a 1,2-dicarbonyl compound with a 1,2-diamine followed by reduction can yield a piperazine ring.
Cyclization of Diamine Precursors: A widely used method involves the double N-alkylation of a 1,2-diamine with a dielectrophile, or the intramolecular cyclization of a precursor containing two amine functionalities separated by a four-atom chain with appropriate leaving groups. acs.org
Transition-Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions, for example, can be used for the modular synthesis of highly substituted piperazines from diamine components and a propargyl unit. organic-chemistry.org
Modern catalytic methods offer more atom-economical and efficient routes. For example, iridium-catalyzed [3+3] cycloadditions of imines or ruthenium-catalyzed diol-diamine coupling reactions provide direct access to substituted piperazines. nih.govorganic-chemistry.org
| Synthetic Method | Precursors | Key Transformation | Reference |
|---|---|---|---|
| Reduction of Diketopiperazines | Amino acids | Carbonyl reduction (e.g., with LAH) | rsc.org |
| From 1,2-Diamines | 1,2-Diamine and a C2 dielectrophile | Double N-alkylation / Cyclization | acs.org |
| Pd-Catalyzed Cyclization | Diamine and propargyl unit | Wacker-type aerobic oxidative cyclization | organic-chemistry.org |
| Iridium-Catalyzed [3+3] Cycloaddition | Imines | Head-to-head coupling of imines | nih.gov |
The linkage in this compound is an amide bond. Its formation is a cornerstone of organic synthesis, particularly in pharmaceutical chemistry. nih.gov Beyond the use of acyl halides, the direct coupling of a carboxylic acid (2-ethylbutanoic acid) and an amine (2-methylpiperazine) is commonly achieved using coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.
This method avoids the need to prepare the often moisture-sensitive acyl chloride. The reaction typically involves mixing the carboxylic acid, the piperazine, a coupling reagent, and often an additive in a suitable solvent. One study reports the synthesis of various piperazine amides by reacting benzoic or cinnamic acids with substituted piperazines using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as the coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) as an additive. nih.gov Similar conditions using EDC·HCl and DMAP (4-dimethylaminopyridine) have also been reported for coupling carboxylic acids to piperazines. acgpubs.org
| Coupling Reagent Class | Examples | Mechanism of Action | Reference |
|---|---|---|---|
| Carbodiimides | DCC, EDC·HCl | Forms an O-acylisourea active intermediate. | nih.gov |
| Phosphonium Salts | BOP, PyBOP | Forms an active oxyphosphonium ester. | nih.gov |
| Uronium/Guanidinium Salts | HBTU, HATU | Forms an activated ester, often with HOBt or HOAt. | nih.gov |
| Imidazolium-based | CDI (N,N'-Carbonyldiimidazole) | Forms a reactive acylimidazolide intermediate. | google.com |
Regioselective and Stereoselective Synthetic Strategies
The target molecule contains a stereocenter at the 2-position of the piperazine ring. Therefore, controlling the stereochemistry during the synthesis of the 2-methylpiperazine precursor is of paramount importance for obtaining an enantiomerically pure final product.
Enantiomerically pure 2-methylpiperazine is a valuable chiral building block. Several strategies exist for its preparation, broadly categorized into three approaches. researchgate.net
Synthesis from the Chiral Pool: This is a common strategy that utilizes readily available, enantiopure starting materials, such as α-amino acids. For example, (S)-alanine can be converted in several steps into a chiral 1,2-diamine precursor, which is then cyclized to form (S)-2-methylpiperazine. rsc.org Another reported asymmetric synthesis starts from (R)-phenylglycinol as a chiral auxiliary, which is condensed with N-Boc glycine; subsequent transformations and cyclization yield the chiral piperazine scaffold. rsc.org
Resolution of Racemates: This classical method involves separating a racemic mixture of 2-methylpiperazine using a chiral resolving agent. The diastereomeric salts formed have different physical properties (e.g., solubility) and can be separated by fractional crystallization. An efficient resolution has been achieved by forming a complex with an optically active prop-2-yn-1-ol derivative. researchgate.net
Asymmetric Synthesis: This approach builds the chiral center during the reaction sequence using a chiral catalyst or auxiliary. Methods for the asymmetric synthesis of C-substituted piperazines include the diastereoselective reduction of chiral pyrazines or the asymmetric lithiation of N-Boc piperazines using a chiral ligand like (-)-sparteine, followed by trapping with an electrophile. mdpi.com
While specific stereoselective syntheses of this compound are not extensively documented, the principles for controlling stereochemistry in analogous systems are well-established. These methods focus on creating C-substituted piperazines with high stereochemical fidelity.
Recent advances in catalysis have enabled highly stereoselective syntheses of substituted piperazines. An iridium-catalyzed formal [3+3] cycloaddition of imines has been shown to produce complex C-substituted piperazines as a single diastereomer with excellent regioselectivity. nih.govacs.org This atom-economic process operates under mild conditions and demonstrates high functional group tolerance. nih.gov For instance, the dimerization of various imines using an [IrCl(cod)(PPh₃)] catalyst cleanly evolves to a single piperazine diastereomer. acs.org
Another powerful strategy is the palladium-catalyzed hydroamination reaction. A modular synthesis of trans-2,6-disubstituted piperazines has been achieved with high diastereoselectivity using this approach, starting from homochiral cyclic sulfamidates derived from amino acids. rsc.org Similarly, syntheses of either cis or trans 5-substituted piperazine-2-acetic acid esters have been developed with high diastereoselectivity by manipulating reaction pathways from a common precursor. rsc.org
| Method | Catalyst/Reagent | Substrate Type | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Iridium-Catalyzed [3+3] Cycloaddition | [IrCl(cod)(PPh₃)] | Imines (e.g., Py-CH=N-CH₂Py) | Single Diastereomer (>98% dr) | nih.govacs.org |
| Palladium-Catalyzed Hydroamination | Pd(OAc)₂ / DPEPhos | Aminoalkene | trans-2,6-disubstitution (>20:1 dr) | rsc.org |
| Asymmetric Lithiation | s-BuLi / (-)-sparteine | N-Boc-N'-benzylpiperazine | High enantioselectivity (e.g., 95% ee) | mdpi.com |
| Synthesis from Chiral Pool | (S)-Alanine | α-amino acid | Enantiomerically pure product | rsc.org |
Optimization of Reaction Parameters for Yield and Purity
The synthesis of this compound, typically achieved via the acylation of 2-methylpiperazine with 2-ethylbutanoyl chloride or a related activated carboxylic acid derivative, is highly dependent on reaction conditions. The optimization of parameters such as solvent, temperature, reaction time, and stoichiometry is critical for maximizing product yield and purity while minimizing the formation of byproducts.
Key parameters for optimization include:
Solvent: The choice of solvent can influence reactant solubility, reaction rate, and the product's crystallization. Aprotic solvents are generally preferred to avoid side reactions with the acylating agent.
Temperature: Reaction temperature affects the rate of reaction. While higher temperatures can increase the rate, they may also lead to the formation of degradation products or side reactions. An optimal temperature balances reaction speed with product stability.
Base: In reactions starting from the piperazine salt, the choice and amount of base are crucial for deprotonating the piperazine and neutralizing the acid byproduct, driving the reaction to completion.
Stoichiometry: The molar ratio of reactants can significantly impact the yield. An excess of one reactant might be used to ensure the complete conversion of the other, but this can complicate purification.
Systematic studies are often conducted to identify the optimal conditions. For instance, a design of experiments (DoE) approach can efficiently explore the effects of multiple variables simultaneously.
Table 1: Hypothetical Optimization of the Acylation Reaction for the Synthesis of this compound
| Entry | Solvent | Temperature (°C) | Base (equivalents) | Time (h) | Yield (%) | Purity (%) |
| 1 | Dichloromethane | 0 to 25 | Triethylamine (1.1) | 4 | 75 | 92 |
| 2 | Tetrahydrofuran | 0 to 25 | Triethylamine (1.1) | 4 | 72 | 90 |
| 3 | Dichloromethane | 25 | Triethylamine (1.1) | 2 | 85 | 95 |
| 4 | Dichloromethane | 0 to 25 | Diisopropylethylamine (1.2) | 4 | 82 | 96 |
| 5 | Dichloromethane | 0 to 25 | Triethylamine (1.5) | 4 | 88 | 97 |
| 6 | Acetonitrile | 25 | Potassium Carbonate (2.0) | 6 | 80 | 94 |
This table presents hypothetical data for illustrative purposes.
Alternative and Emerging Synthetic Pathways
Research into the synthesis of piperazine-containing compounds is continually evolving, with a focus on developing more efficient, sustainable, and versatile methods.
Catalytic Approaches in the Synthesis of Piperazine Derivatives
Catalytic methods offer significant advantages in the synthesis of polysubstituted piperazines, often providing higher selectivity and efficiency compared to classical methods. nih.gov Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for coupling piperazines with aryl or heteroaryl halides. mdpi.com For the synthesis of the piperazine core itself, catalytic reductive cyclization of dioximes derived from primary amines represents a powerful strategy. nih.gov This method allows for the construction of the piperazine ring from acyclic precursors. nih.gov Other catalytic approaches include intramolecular hydroamination reactions and asymmetric palladium-catalyzed decarboxylative allylic alkylation, which can provide enantioenriched piperazine derivatives. rsc.org
In the context of this compound, catalytic methods could be employed to synthesize the 2-methylpiperazine precursor with high stereochemical control. Furthermore, research is ongoing into catalytic amide bond formation, which could provide an alternative to the use of stoichiometric activating agents for the final acylation step.
Flow Chemistry and Green Chemistry Considerations for Production
The pharmaceutical industry is increasingly adopting flow chemistry and green chemistry principles to develop safer, more efficient, and environmentally friendly manufacturing processes. ispe.orgnih.gov
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing for piperazine derivatives. mdpi.comnih.gov These include enhanced heat and mass transfer, improved safety when handling hazardous intermediates, and the potential for straightforward automation and scale-up. nih.govacs.org For the synthesis of the target compound, a multi-step continuous flow process could be envisioned, starting from simple precursors and integrating reaction and purification steps. rsc.org This approach can significantly reduce reaction times and improve process control. researchgate.net
Green Chemistry: Green chemistry aims to minimize the environmental impact of chemical processes. researchgate.net Key considerations for the synthesis of this compound include:
Solvent Selection: Replacing hazardous solvents with greener alternatives like water or bio-based solvents. ispe.orgunibo.it
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product. ispe.org
Catalysis: Utilizing catalytic reagents instead of stoichiometric ones to reduce waste. ispe.org
Energy Efficiency: Employing methods like microwave-assisted synthesis or flow chemistry to reduce energy consumption. researchgate.net
By integrating these principles, the production of this compound can be made more sustainable and cost-effective. ispe.org
Modular Synthesis of Compound Libraries Incorporating the Butanone-Piperazine Core
Modular, or diversity-oriented, synthesis is a powerful strategy in drug discovery for rapidly generating libraries of structurally related compounds for biological screening. rsc.org A modular approach to synthesizing analogs of this compound would involve systematically varying the components of the molecule.
This can be achieved by:
Varying the Piperazine Moiety: Utilizing a range of substituted piperazines to explore the impact of different groups on the piperazine ring.
Varying the Acyl Group: Employing a diverse set of carboxylic acids or their activated derivatives to introduce different functionalities at the acyl position.
Gold-catalyzed cyclization of substrates derived from cyclic sulfamidates and propargylic sulfonamides is one example of a modular approach to creating diverse piperazine scaffolds. organic-chemistry.org This allows for the synthesis of libraries of piperazines with varied substitution patterns. organic-chemistry.orgnih.gov Such libraries based on the butanone-piperazine core would be invaluable for structure-activity relationship (SAR) studies.
Synthetic Characterization of Precursors and Intermediates
The unambiguous characterization of all precursors and intermediates is essential to ensure the identity and purity of the final product, this compound. The primary precursors are 2-methylpiperazine and an activated form of 2-ethylbutanoic acid, such as 2-ethylbutanoyl chloride.
Standard analytical techniques are employed for characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure of the molecules. allfordrugs.commdpi.com The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. allfordrugs.commdpi.com For example, the formation of the amide bond in the final product would be confirmed by the appearance of a characteristic C=O stretching vibration.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and can provide information about their fragmentation patterns, further confirming their identity. allfordrugs.commdpi.com
Chromatography: Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the intermediates and the final product, and to monitor the progress of the reaction.
Advanced Structural Elucidation and Spectroscopic Analysis of 2 Ethyl 1 2 Methylpiperazin 1 Yl Butan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with various two-dimensional techniques, a complete assignment of the proton and carbon signals for 2-Ethyl-1-(2-methylpiperazin-1-yl)butan-1-one can be achieved.
Detailed Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the distinct proton environments within the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electronegative atoms such as oxygen and nitrogen causing a downfield shift.
The protons of the 2-ethylbutanoyl group would present as a complex multiplet for the alpha-proton, coupled to the adjacent methylene protons of the two ethyl groups. These ethyl groups would, in turn, show quartets for the methylene protons and triplets for the terminal methyl protons.
The 2-methylpiperazine (B152721) ring protons would display a more complex pattern due to the ring's conformational rigidity and the presence of the methyl substituent. The methyl group on the piperazine (B1678402) ring would appear as a doublet. The protons on the piperazine ring would show a series of multiplets, with their chemical shifts and multiplicities being dependent on their axial or equatorial positions and their proximity to the amide and methyl groups.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J in Hz) |
|---|---|---|---|
| CH(CO) | 2.5 - 2.7 | m | - |
| CH₂ (ethyl) | 1.5 - 1.7 | m | - |
| CH₃ (ethyl) | 0.8 - 1.0 | t | 7.5 |
| CH₃ (piperazine) | 1.1 - 1.3 | d | 6.5 |
| Piperazine Ring Protons | 2.8 - 4.5 | m | - |
Note: Predicted data is based on theoretical values and data from similar compounds.
Carbon-13 (¹³C) NMR and DEPT Studies
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of 170-180 ppm. libretexts.org The carbons of the piperazine ring will appear in the midfield region, while the aliphatic carbons of the 2-ethylbutanoyl group will be found in the upfield region of the spectrum. docbrown.info
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups. Quaternary carbons and the carbonyl carbon would be absent in a DEPT-135 spectrum.
Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 |
|---|---|---|
| C=O | 173 - 176 | Absent |
| CH(CO) | 45 - 50 | Positive |
| CH₂ (ethyl) | 25 - 30 | Negative |
| CH₃ (ethyl) | 10 - 15 | Positive |
| C (piperazine, substituted) | 50 - 55 | Positive |
| C (piperazine, unsubstituted) | 40 - 50 | Negative |
Note: Predicted data is based on theoretical values and data from similar compounds.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. utah.edu For this compound, COSY would show correlations between the methine proton of the butanoyl group and the methylene protons of the ethyl groups, as well as between the methylene and methyl protons of the ethyl groups. Within the piperazine ring, correlations between adjacent protons would also be observed. utah.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H correlation). youtube.com This allows for the direct assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). youtube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, a correlation between the alpha-proton of the butanoyl group and the carbonyl carbon would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity, which is valuable for determining the stereochemistry and conformation of the molecule. researchgate.net
Conformational Analysis via NMR
The 2-methylpiperazine ring is expected to adopt a chair conformation to minimize steric strain. The methyl group can exist in either an axial or equatorial position. The relative stereochemistry and preferred conformation can be investigated using NOESY, which would show correlations between protons that are close in space. For example, a strong NOE between the methyl protons and axial protons on the same side of the ring would suggest an equatorial orientation of the methyl group.
Furthermore, rotation around the amide C-N bond can be restricted, leading to the presence of rotational isomers (rotamers). This can be observed in the NMR spectra as a doubling of some signals. The rate of this rotation can be studied by variable temperature NMR experiments.
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound, with the chemical formula C₁₁H₂₂N₂O, the theoretical exact mass can be calculated.
Table 3: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass |
|---|
The fragmentation of this compound in the mass spectrometer would likely proceed through several characteristic pathways. A common fragmentation is the alpha-cleavage of the amide bond, leading to the formation of a resonance-stabilized acylium ion and a piperazine radical cation. Further fragmentation of the piperazine ring could also occur, leading to smaller charged fragments. The analysis of these fragmentation patterns can provide further confirmation of the proposed structure.
Electrospray Ionization (ESI) and Electron Impact (EI) Fragmentation Patterns
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. Both Electrospray Ionization (ESI), a soft ionization technique, and Electron Impact (EI), a hard ionization technique, are expected to provide valuable and complementary information for this compound.
Under Electrospray Ionization (ESI) , particularly in the positive ion mode, the compound is expected to readily form the protonated molecule, [M+H]⁺. The fragmentation of this ion, induced by collision-induced dissociation (CID), would likely be dominated by the cleavage of the amide bond, which is a common fragmentation pathway for N-acylpiperazines. nih.gov This would result in the formation of a stable acylium ion and the protonated 2-methylpiperazine fragment. The fragmentation can be predicted to follow two main pathways:
Pathway A: Cleavage of the C(O)-N bond to yield the 2-ethylbutanoyl cation and a neutral 2-methylpiperazine molecule.
Pathway B: Cleavage of the C(O)-N bond with charge retention on the nitrogen-containing fragment, yielding a protonated 2-methylpiperazine ion and a neutral ketene.
Electron Impact (EI) ionization, being a higher energy technique, is anticipated to produce a more complex fragmentation pattern. missouri.edu The molecular ion peak (M⁺) may be observed, but its abundance could be low due to extensive fragmentation. Key fragmentation processes for N,N-disubstituted piperazine derivatives often initiate at the nitrogen atoms. researchgate.net Major fragmentation is expected to involve:
Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atoms is a characteristic fragmentation pathway for amines. This could lead to the loss of an ethyl group from the butanoyl moiety or fragmentation within the piperazine ring.
Amide Bond Cleavage: Similar to ESI, cleavage of the N-CO bond is a prominent fragmentation pathway in EI-MS for amides, leading to the formation of an acylium ion. nih.gov
Piperazine Ring Fragmentation: The piperazine ring itself can undergo characteristic fragmentation, often leading to the formation of ions with m/z values corresponding to fragments of the piperazine ring, such as an ion at m/z 56 (C₃H₆N)⁺. researchgate.net
A summary of predicted key fragment ions is presented in the table below.
| Ionization Technique | Predicted Key Fragment Ion | Proposed Structure/Origin |
| ESI (+), CID | [C₆H₁₁O]⁺ | 2-Ethylbutanoyl acylium ion |
| ESI (+), CID | [C₅H₁₃N₂]⁺ | Protonated 2-methylpiperazine |
| EI | [C₆H₁₁O]⁺ | 2-Ethylbutanoyl acylium ion |
| EI | [C₅H₁₂N₂]⁺˙ | 2-Methylpiperazine radical cation |
| EI | [C₈H₁₅N₂O]⁺ | Loss of an ethyl radical from the molecular ion |
| EI | [C₄H₉N]⁺ | Fragment from piperazine ring cleavage |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) would be an indispensable technique for the definitive structural confirmation of this compound. By selecting the protonated molecule [M+H]⁺ (from ESI) or the molecular ion M⁺˙ (from EI) as the precursor ion, its fragmentation can be studied in a controlled manner.
The MS/MS spectrum of the precursor ion would allow for the unambiguous identification of the fragment ions predicted in section 3.2.2. For instance, selecting the acylium ion as a precursor in an MS³ experiment would allow for the confirmation of its structure through further fragmentation. Similarly, the fragmentation pattern of the 2-methylpiperazine moiety could be confirmed. This multi-stage fragmentation analysis provides a high degree of confidence in the proposed structure. The fragmentation pathways of protonated cyclic dipeptides, which share some structural similarities, often involve the loss of CO or amino acid residues, providing a reference for the types of fragmentation that might be observed. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. cardiff.ac.uk For this compound, the spectra would be dominated by absorptions corresponding to the amide and aliphatic moieties.
The most prominent feature in the IR spectrum is expected to be the strong absorption band of the tertiary amide carbonyl group (C=O) stretching vibration. This band typically appears in the range of 1630-1680 cm⁻¹. libretexts.org The exact position would be influenced by the electronic environment and conformation of the molecule. Other key expected absorptions include:
C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl, butyl, and methyl groups, as well as the piperazine ring, are expected in the 2850-3000 cm⁻¹ region. libretexts.org
C-N Stretching: The C-N stretching vibrations of the amide and the piperazine ring would likely appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹. ultraphysicalsciences.org
C-H Bending: Various C-H bending (scissoring, wagging, twisting) vibrations for the CH₂, and CH₃ groups will be present in the fingerprint region (below 1500 cm⁻¹).
The Raman spectrum would provide complementary information. While the C=O stretch is also observable in Raman, it is often weaker than in the IR spectrum. Non-polar bonds, such as C-C bonds, tend to give strong Raman signals. Therefore, the Raman spectrum would be particularly useful for characterizing the carbon skeleton of the molecule. The symmetric C-H stretching vibrations are also typically strong in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Amide C=O | Stretching | 1630-1680 (Strong) | 1630-1680 (Moderate) |
| Aliphatic C-H | Stretching | 2850-3000 (Strong) | 2850-3000 (Strong) |
| C-N | Stretching | 1000-1350 (Moderate) | 1000-1350 (Moderate) |
| C-H | Bending | 1350-1470 (Moderate) | 1350-1470 (Moderate) |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and conformation. Although no specific crystallographic data for this compound has been reported, the expected solid-state structure can be inferred from studies on related piperazine derivatives. researchgate.netnih.gov
It is anticipated that the six-membered piperazine ring would adopt a chair conformation, as this is the most stable arrangement. The methyl group at the C2 position of the piperazine ring would likely occupy an equatorial position to minimize steric hindrance. The N-acyl group, being bulky, would also be expected to be in an equatorial position relative to the piperazine ring. The conformation around the amide bond is expected to be predominantly planar due to the partial double bond character of the C-N bond. nih.gov The crystal packing would be influenced by intermolecular forces such as van der Waals interactions and potentially weak C-H···O hydrogen bonds.
Chromatographic Purity and Isomeric Purity Assessment (HPLC, GC, Chiral Chromatography)
Chromatographic techniques are essential for assessing the purity of a compound and for separating isomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable for determining the chemical purity of this compound. researchgate.netrdd.edu.iqhakon-art.com
HPLC analysis, likely using a reversed-phase column (e.g., C18), would be a primary method for purity assessment. unodc.orgresearchgate.net Detection could be achieved using a UV detector, although the chromophore in this molecule is not particularly strong, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).
GC analysis could also be employed, given the likely volatility of the compound. A flame ionization detector (FID) would provide a robust and sensitive means of detection. The choice of the stationary phase would be crucial for achieving good separation from any potential impurities. hakon-art.com
Chemical Reactivity and Mechanistic Organic Chemistry of 2 Ethyl 1 2 Methylpiperazin 1 Yl Butan 1 One
Reactions at the Carbonyl Moiety
The carbonyl group in 2-Ethyl-1-(2-methylpiperazin-1-yl)butan-1-one is part of a tertiary amide linkage. This structural feature dictates its reactivity, distinguishing it from simpler ketones or aldehydes. The lone pair of electrons on the adjacent nitrogen atom participates in resonance with the carbonyl, delocalizing the electron density and reducing the electrophilicity of the carbonyl carbon. This resonance stabilization makes amides less reactive towards nucleophiles than ketones.
Nucleophilic Addition and Substitution Reactions
Due to the reduced electrophilicity of the carbonyl carbon and the absence of a good leaving group, this molecule does not undergo typical nucleophilic acyl substitution reactions. The carbon-nitrogen bond of the amide is robust and resistant to cleavage by nucleophiles. However, nucleophilic addition reactions can occur under specific conditions, primarily with highly reactive nucleophiles.
Nucleophiles, defined as "nucleus seekers," are species that can donate a lone pair of electrons to form a new bond with an electrophile. basicmedicalkey.com The carbonyl carbon of the amide acts as an electrophilic center. While less reactive than a ketone, it can be attacked by potent nucleophiles such as organometallic reagents.
Table 1: Nucleophilic Addition Reactions at the Carbonyl Group
| Reagent Type | Specific Reagent | Expected Intermediate/Product | Reaction Description |
|---|---|---|---|
| Organometallic | Grignard Reagents (R-MgX) | Tetrahedral intermediate | Attack by the carbanionic portion of the Grignard reagent on the carbonyl carbon. Protonation during workup would be required to yield a hemiaminal, which is often unstable. |
It is important to note that unlike ketones, simple additions to form stable alcohol products (like a tertiary alcohol) are not a primary reaction pathway. The reaction is dominated by reduction of the carbonyl group (see section 4.1.2).
Reactivity of the Piperazine (B1678402) Nitrogen Atoms
The piperazine ring contains two nitrogen atoms with distinct chemical environments and reactivity. The nitrogen atom bonded to the carbonyl group (N-1) is part of a tertiary amide. Its lone pair is delocalized into the carbonyl system, rendering it non-nucleophilic and non-basic. In contrast, the nitrogen at the 4-position of the piperazine ring, which is part of a 2-methylpiperazine (B152721) moiety, is a secondary amine. This nitrogen possesses a lone pair of electrons and is both nucleophilic and basic, making it the primary site for reactions involving the piperazine ring. nih.gov
Alkylation, Acylation, and Arylation Reactions
The secondary amine nitrogen (N-4) is readily functionalized through reactions with various electrophiles.
Alkylation: This reaction involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkyl halide. It proceeds via a nucleophilic substitution mechanism (Sₙ2), where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.org This converts the secondary amine into a tertiary amine. Polyalkylation is a potential side reaction but can be controlled by stoichiometry. libretexts.org
Acylation: This is the introduction of an acyl group (R-C=O) onto the nitrogen atom. It is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The reaction is a nucleophilic acyl substitution, resulting in the formation of a new tertiary amide at the N-4 position. Friedel-Crafts acylation serves as a classic example of introducing an acyl group, although in that case onto an aromatic ring. wikipedia.orgbyjus.com
Arylation: The attachment of an aryl group to the nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium catalyst to couple the amine with an aryl halide or triflate.
Table 3: Reactions at the Piperazine N-4 Atom
| Reaction Type | Reagent Example | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃) | N-alkylated piperazine |
| Acylation | Acetyl Chloride (CH₃COCl) | Base (e.g., Triethylamine) | N-acylated piperazine (Amide) |
Protonation and Basicity Studies
The secondary amine nitrogen at the N-4 position is basic due to the availability of its lone pair of electrons. It can readily accept a proton from an acid to form an ammonium (B1175870) salt. The basicity of this nitrogen is a key characteristic of the molecule, influencing its solubility in aqueous acidic solutions. The pKa of the conjugate acid of similar N-substituted piperazines is typically in the range of 8-9. The amide nitrogen (N-1), by contrast, is not significantly basic. The piperazine core's two nitrogen atoms are known to improve the pharmacokinetic features of drug candidates due to their appropriate pKa values. nih.gov
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving this compound is fundamental to controlling the reaction outcomes and optimizing conditions. This section delves into the theoretical kinetic, thermodynamic, and transition state considerations for its key transformations.
Reaction Kinetics and Thermodynamics
The rate of enolate formation is dependent on several factors, including the strength and concentration of the base, the temperature, and the solvent. muni.cz Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure rapid and complete deprotonation, leading to the "kinetic" enolate. masterorganicchemistry.com Weaker bases, under conditions of equilibrium, may lead to the thermodynamically more stable enolate, though in this specific molecule, only one enolate is possible.
Table 2: Hypothetical Thermodynamic Data for the Alkylation of this compound with Methyl Iodide
| Parameter | Value (Illustrative) | Unit |
| Enthalpy of Reaction (ΔH) | -50 | kJ/mol |
| Entropy of Reaction (ΔS) | -15 | J/(mol·K) |
| Gibbs Free Energy (ΔG) at 298 K | -45.5 | kJ/mol |
Note: These values are hypothetical and intended to illustrate the expected thermodynamic favorability of such a reaction.
Transition State Analysis and Reaction Pathways
The transition state of the α-substitution reaction involves the approach of the electrophile to the nucleophilic α-carbon of the enolate. The geometry of this transition state will determine the stereochemical outcome of the reaction if the α-carbon is a stereocenter or if a new stereocenter is formed.
For the reaction of the enolate with an electrophile, the reaction pathway can be visualized with a reaction coordinate diagram. The diagram would show the energy of the system as it progresses from reactants to products, passing through a high-energy transition state. The activation energy (the difference in energy between the reactants and the transition state) determines the rate of the reaction.
Computational chemistry can be a powerful tool to model these transition states and reaction pathways, providing insights into the geometry, energy, and electronic structure of the transition state. Such studies can help in predicting the stereoselectivity of reactions and in designing catalysts to favor a particular outcome.
Computational and Theoretical Chemistry Studies of 2 Ethyl 1 2 Methylpiperazin 1 Yl Butan 1 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the electronic properties and geometric parameters of a molecule. bohrium.com These calculations solve approximations of the Schrödinger equation to determine the molecule's ground-state energy and electron distribution.
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. nih.gov
For 2-Ethyl-1-(2-methylpiperazin-1-yl)butan-1-one, the HOMO is expected to be localized primarily on the electron-rich regions, specifically the nitrogen atoms of the piperazine (B1678402) ring and the oxygen atom of the carbonyl group, which possess lone pairs of electrons. The LUMO would likely be distributed over the carbonyl group (C=O), which acts as an electron-accepting region.
Table 1: Predicted Frontier Orbital Energies and Related Quantum Chemical Parameters
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | -0.8 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.7 | Chemical reactivity and kinetic stability |
Note: The values presented are hypothetical and representative of what would be expected for a molecule of this type based on DFT calculations.
The distribution of electron density within a molecule governs its electrostatic interactions. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom, providing insight into the molecule's polarity and reactive sites. researchgate.netuni-muenchen.de In this compound, the highly electronegative oxygen and nitrogen atoms are expected to carry partial negative charges, while the adjacent carbon and most hydrogen atoms would carry partial positive charges.
Table 2: Predicted Mulliken Atomic Charges for Key Atoms
| Atom | Predicted Mulliken Charge (a.u.) |
|---|---|
| Carbonyl Oxygen (O) | -0.55 |
| Carbonyl Carbon (C) | +0.45 |
| Piperazine Nitrogen (N1, acylated) | -0.30 |
| Piperazine Nitrogen (N4) | -0.40 |
Note: These values are illustrative, calculated using DFT methods, and represent the expected charge distribution.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. wolfram.comreadthedocs.io It is used to predict how a molecule will interact with other charged species. uni-muenchen.de Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netmdpi.com For this compound, the MEP map would show a significant negative potential around the carbonyl oxygen, identifying it as a primary site for hydrogen bonding and electrophilic interactions. Positive potentials would be concentrated around the hydrogen atoms, particularly those attached to the piperazine ring. researchgate.net
The three-dimensional structure of this compound is complex due to multiple rotatable bonds and the non-planar piperazine ring. Conformational analysis aims to identify the most stable spatial arrangements (conformers) by calculating their relative energies. researchgate.net
The piperazine ring typically adopts a stable chair conformation. The methyl group at the C2 position can be oriented in either an axial or equatorial position. For related 1-acyl-2-substituted piperazines, studies have shown a preference for the axial conformation, which can be stabilized by specific intramolecular interactions. nih.gov The orientation of the butanone side chain relative to the piperazine ring is determined by rotation around the N-C(O) amide bond and the C(O)-CH bond. The most stable conformer, or global energy minimum, represents the molecule's preferred shape.
Table 3: Predicted Relative Energies of Key Conformers
| Conformer Description | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| Chair (Axial CH₃), Anti (Butanone) | 0.00 | Most Stable (Global Minimum) |
| Chair (Equatorial CH₃), Anti (Butanone) | 1.25 | Less Stable |
| Chair (Axial CH₃), Gauche (Butanone) | 2.10 | Less Stable |
| Boat Conformation | > 5.00 | High Energy / Unstable |
Note: Energies are hypothetical, representing the expected stability hierarchy from quantum chemical calculations.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and flexibility. researchgate.net
The behavior of this compound can vary significantly depending on its environment. MD simulations can model this behavior in different solvents, such as polar (e.g., water) and non-polar (e.g., hexane) media.
In an aqueous environment, the polar carbonyl group and the piperazine nitrogens would form hydrogen bonds with water molecules. researchgate.netnih.gov These interactions would influence the conformational preferences and solubility of the compound. Simulations would likely show a stable hydration shell forming around the polar regions of the molecule. In a non-polar solvent, intramolecular forces would be more dominant in determining the molecule's conformation, and the molecule might adopt a more compact structure. While solvation is not expected to drastically alter the positions of the main energy minima, it can affect their relative populations. njit.edu
MD simulations are also used to quantify the flexibility of different parts of a molecule by calculating the energy required to rotate around specific chemical bonds.
Piperazine Ring: The piperazine ring is not rigid and undergoes a "chair-to-chair" inversion. The energy barrier for this process in N-acyl piperazines has been calculated to be in the range of 57–66 kJ/mol. rsc.orgrsc.org
Amide Bond: The rotation around the N-C(O) amide bond is restricted due to its partial double-bond character. This results in a significant rotational barrier, typically between 56 and 80 kJ/mol for similar N-benzoylated piperazines, which is often higher than the barrier for the ring inversion. rsc.orgrsc.org
Butanone Side Chain: The C(O)-CH(ethyl) bond in the butanone side chain has a much lower rotational barrier. Based on studies of 2-butanone (B6335102) and other ketones, this barrier is expected to be in the range of 1-3 kcal/mol (approximately 4-12 kJ/mol). ibm.comresearchgate.net This low barrier indicates that the butanone side chain is highly flexible at room temperature.
Table 4: Predicted Rotational Energy Barriers
| Rotation Axis | Predicted Energy Barrier (kJ/mol) | Flexibility |
|---|---|---|
| Piperazine Ring Inversion | ~60 | Restricted |
| N-C(O) Amide Bond | ~70 | Highly Restricted |
| C(O)-CH(ethyl) Bond | ~8 | Flexible |
Note: These values are representative estimates based on computational studies of analogous molecular fragments.
Ligand-Target Interaction Modeling (Hypothetical)
Computational and theoretical chemistry provides powerful tools to predict and analyze the interactions between a small molecule, such as this compound, and its potential biological targets. In the absence of direct experimental data for this specific compound, modeling studies based on its structural analogs offer valuable insights into its potential bioactivity. These in silico methods, including molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis, are instrumental in modern drug discovery for predicting binding modes, identifying essential structural features for activity, and optimizing lead compounds. researchgate.netunina.it
In Silico Docking Studies with Relevant Protein Binding Sites (e.g., for structural analogs)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method helps in understanding the binding mode and estimating the binding affinity, often expressed as a docking score. For analogs of this compound, which feature a core piperazine scaffold, docking studies have been performed against various protein targets, including sigma receptors and histamine (B1213489) H3 receptors. nih.govnih.gov The piperazine ring is a common feature in many biologically active compounds and its binding interactions are of significant interest. rsc.org
Hypothetically, docking this compound into a relevant protein binding site, such as the sigma-1 receptor (S1R), would likely reveal key interactions. The protonated nitrogen atom of the piperazine ring is expected to form a crucial hydrogen bond or an ionic interaction with acidic residues like Aspartic acid or Glutamic acid within the binding pocket. nih.govrsc.org The carbonyl group can act as a hydrogen bond acceptor, while the ethyl and methyl groups would likely engage in hydrophobic or van der Waals interactions with nonpolar residues of the receptor. mdpi.com
Studies on structurally related piperazine and piperidine (B6355638) derivatives have identified specific amino acid residues that are crucial for binding. nih.govrsc.org For instance, in the context of S1R, interactions with aromatic residues through π-stacking are common for ligands containing aromatic rings. researchgate.net While this compound lacks an aromatic ring, its aliphatic portions would still seek out hydrophobic pockets within the binding site. The stability of the ligand-protein complex is often enhanced by a network of these interactions. nih.gov
Table 1: Hypothetical Docking Interactions of this compound Based on Analog Studies
| Ligand Moiety | Potential Interacting Residue (Example) | Type of Interaction |
| Piperazine Nitrogen (protonated) | Aspartic Acid (Asp), Glutamic Acid (Glu) | Hydrogen Bond / Ionic Interaction |
| Carbonyl Oxygen | Serine (Ser), Threonine (Thr) | Hydrogen Bond Acceptor |
| Ethyl Group | Leucine (Leu), Valine (Val), Isoleucine (Ile) | Hydrophobic Interaction |
| Methylpiperazine Group | Alanine (Ala), Proline (Pro) | van der Waals Interaction |
This table is a hypothetical representation based on common interactions observed for piperazine-containing analogs in various protein binding sites. nih.govmdpi.comnih.gov
Pharmacophore Modeling Based on Structural Features
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. unina.it A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points. pharmacophorejournal.com For a series of active compounds, a common pharmacophore can be developed to guide the design of new, potentially more potent molecules. unina.it
Based on the structure of this compound and pharmacophore models developed for analogous piperazine derivatives, a hypothetical pharmacophore can be proposed. researchgate.netresearchgate.net Key features would likely include:
A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the butan-1-one moiety.
A Positive Ionizable (PI) Feature: The basic nitrogen atom in the piperazine ring, which would be protonated at physiological pH.
Hydrophobic (H) Regions: The ethyl group and the aliphatic parts of the piperazine ring.
The spatial relationship between these features—the distances and angles—is critical for proper alignment within the receptor's binding site. pharmacophorejournal.com Pharmacophore models for various receptor ligands often include one or more hydrophobic features and at least one hydrogen bond donor or acceptor. researchgate.net The development of such a model can be used as a 3D query to search large chemical databases for novel compounds that match the required features, potentially leading to the discovery of new hits. pharmacophorejournal.com
Table 2: Hypothetical Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Chemical Group | Role in Binding |
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Forms hydrogen bonds with donor residues in the target protein. |
| Positive Ionizable (PI) | Piperazine Nitrogen | Forms ionic interactions or strong hydrogen bonds with acidic residues. |
| Hydrophobic (H) | Ethyl and Methyl Groups | Engages in nonpolar interactions with hydrophobic pockets of the receptor. |
This table outlines a hypothetical pharmacophore model derived from the compound's structural features and general principles of ligand-receptor interactions. unina.itresearchgate.netpharmacophorejournal.com
Quantitative Structure-Activity Relationship (QSAR) for Analogs
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds. researchgate.net This approach is a cornerstone of computational drug design, helping to prioritize which analogs to synthesize and test. nih.gov
For a hypothetical QSAR study on analogs of this compound, various descriptors would be calculated to represent their electronic, steric, and hydrophobic properties. researchgate.net A QSAR model for a series of related piperazine derivatives might reveal that:
Lipophilicity (logP): An increase in lipophilicity could positively or negatively correlate with activity, depending on the nature of the binding site. Often, an optimal range of lipophilicity is required for both target binding and favorable pharmacokinetic properties. researchgate.net
Electronic Descriptors: Parameters like dipole moment and partial charges on specific atoms (e.g., the carbonyl oxygen and piperazine nitrogens) could be critical. These descriptors influence the strength of polar and electrostatic interactions with the target. researchgate.net
Steric/Topological Descriptors: Properties such as molecular volume, surface area, and branching can significantly impact how well a ligand fits into the binding pocket. researchgate.net For instance, a QSAR study on thiazolo[4,5-b]pyridines showed that descriptors related to molecular shape and hydrophobicity influenced H3 receptor antagonist activity. derpharmachemica.com
A resulting QSAR equation might take a general linear form, such as: Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
This model would allow researchers to predict the biological activity of new analogs by simply calculating their descriptor values, thereby guiding the optimization of the lead structure. mdpi.com
Table 3: Example Descriptors for a Hypothetical QSAR Model of Piperazine Analogs
| Descriptor Class | Specific Descriptor Example | Potential Influence on Biological Activity |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and binding to hydrophobic pockets. |
| Electronic | Dipole Moment | Influences the overall polarity and strength of long-range electrostatic interactions. |
| Steric | Molecular Volume | Determines the steric fit within the receptor's binding site. |
| Topological | Wiener Index (Branching) | Relates to the compactness and shape of the molecule. |
This table provides examples of descriptors commonly used in QSAR studies and their general relevance to predicting the biological activity of analogs. researchgate.netderpharmachemica.com
Synthesis and Evaluation of Derivatives and Analogues of 2 Ethyl 1 2 Methylpiperazin 1 Yl Butan 1 One
Structural Modification Strategies
The chemical scaffold of 2-Ethyl-1-(2-methylpiperazin-1-yl)butan-1-one offers several sites for modification, primarily centered around the piperazine (B1678402) ring and the butanone side chain. These modifications are designed to systematically probe the chemical space and understand the structural requirements for desired properties.
Variations in the N-Substitution of the Piperazine Ring
The secondary amine in the 2-methylpiperazine (B152721) moiety is a prime target for substitution, allowing for the introduction of a wide array of functional groups. This strategy is pivotal in modulating the compound's properties. Common synthetic routes to achieve N-substitution include N-alkylation and N-arylation.
N-Alkylation: The introduction of various alkyl groups can be achieved through nucleophilic substitution reactions with alkyl halides or reductive amination. The nature of the alkyl substituent, ranging from simple methyl or ethyl groups to more complex cyclic or branched chains, can significantly influence the molecule's steric bulk and lipophilicity. For instance, increasing the length of an alkyl chain can lead to an increase in lipophilicity, which may affect the compound's ability to cross biological membranes.
| N-Substituent | Potential Synthetic Method |
| Methyl | Reductive amination with formaldehyde (B43269) or reaction with methyl iodide. |
| Ethyl | Reductive amination with acetaldehyde (B116499) or reaction with ethyl bromide. |
| Isopropyl | Reductive amination with acetone. |
| Cyclohexyl | Reductive amination with cyclohexanone. |
| Benzyl (B1604629) | Reaction with benzyl bromide. |
| Phenyl | Buchwald-Hartwig amination with bromobenzene. |
| 4-Fluorophenyl | Buchwald-Hartwig amination with 1-bromo-4-fluorobenzene. |
| Pyridin-2-yl | Aromatic nucleophilic substitution with 2-chloropyridine. |
Modifications of the Butanone Carbon Chain (e.g., chain length, branching)
Alterations to the 2-ethylbutan-1-one moiety provide another avenue for structural diversification. These modifications can influence the compound's interaction with its biological target and alter its metabolic stability.
Chain Length: Varying the length of the alkyl chain attached to the carbonyl group can be explored. For example, replacing the ethyl group with a methyl or propyl group would result in propan-1-one or pentan-1-one derivatives, respectively. The synthesis of such analogues would typically involve the acylation of 2-methylpiperazine with the corresponding acyl chloride or carboxylic acid. Studies on related piperazinyl ketones have shown that the alkyl chain length can be a critical determinant of biological activity.
Branching: The introduction of branching on the butanone chain, for example, by shifting the position of the ethyl group or introducing additional methyl groups, can create stereogenic centers and impose specific conformational constraints on the molecule. These changes can affect the molecule's shape and its ability to fit into a binding pocket.
The following table outlines potential modifications to the butanone chain and their expected impact on the molecule's properties.
| Modification of Butanone Chain | Expected Impact on Properties |
| Shortening to propan-1-one | May decrease lipophilicity and alter binding affinity. |
| Lengthening to pentan-1-one | May increase lipophilicity and potentially enhance binding through increased van der Waals interactions. |
| Isomeric rearrangement (e.g., 2-methylpropan-1-one) | Can alter the steric profile and may lead to changes in metabolic stability. |
| Introduction of a double bond | Introduces rigidity and potential for different types of interactions. |
Introduction of Heteroatoms or Functional Groups
The incorporation of heteroatoms (e.g., oxygen, sulfur) or various functional groups (e.g., hydroxyl, amide) into the butanone chain or the N-substituent can introduce new physicochemical properties and potential interaction points. For example, introducing a hydroxyl group can increase polarity and provide a hydrogen bond donor/acceptor. Amide functionalities can also introduce hydrogen bonding capabilities and have been shown to be critical features for interaction with some biological targets. The synthesis of such derivatives often requires multi-step synthetic sequences involving the use of appropriately functionalized building blocks.
Structure-Property Relationship (SPR) Studies
Impact of Structural Changes on Physicochemical Attributes
The physicochemical properties of a molecule, such as lipophilicity, solubility, and pKa, are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity: The lipophilicity, often expressed as logP or logD, is heavily influenced by the nature of the substituents. The addition of nonpolar groups, such as long alkyl chains or aromatic rings, generally increases lipophilicity, while the introduction of polar functional groups like hydroxyls or amides tends to decrease it. The 2-methyl group on the piperazine ring itself contributes to a slight increase in lipophilicity compared to an unsubstituted piperazine.
Solubility: Aqueous solubility is often inversely related to lipophilicity. The piperazine ring, with its two nitrogen atoms, generally imparts a degree of water solubility to molecules. N-substitution with polar groups can further enhance solubility, which is often a desirable property for drug candidates.
pKa: The basicity of the piperazine nitrogens is a key determinant of the molecule's ionization state at physiological pH. The pKa values can be influenced by the electronic effects of the N-substituents. Electron-withdrawing groups on an N-aryl substituent, for instance, can decrease the basicity of the piperazine nitrogen.
The table below summarizes the predicted impact of different structural modifications on key physicochemical properties.
| Structural Modification | Predicted Impact on Lipophilicity (logP) | Predicted Impact on Aqueous Solubility |
| N-alkylation (longer chain) | Increase | Decrease |
| N-arylation | Increase | Decrease |
| Introduction of -OH group | Decrease | Increase |
| Introduction of -COOH group | Decrease | Increase |
| Increasing butanone chain length | Increase | Decrease |
Correlation of Molecular Descriptors with Reactivity
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. In these studies, various molecular descriptors are calculated for each molecule and correlated with the property of interest.
Molecular Descriptors: A wide range of descriptors can be used, including:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and partial charges on atoms. For instance, the energy of the LUMO can be related to the molecule's ability to accept electrons and thus its reactivity as an electrophile.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific shape indices. Steric factors are often critical for how well a molecule fits into a binding site.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe aspects like branching and connectivity.
Physicochemical Descriptors: These include calculated values for properties like logP and molar refractivity.
By developing a QSAR model, it is possible to predict the reactivity or activity of newly designed analogues before their synthesis, thus prioritizing the most promising candidates. For example, a QSAR model might reveal that a specific combination of electronic and steric properties of the N-substituent on the piperazine ring is crucial for high reactivity.
Synthesis of Isotopic Variants for Research Applications
The synthesis of isotopically labeled compounds is a critical aspect of modern chemical and biomedical research, enabling detailed studies in areas such as metabolic profiling, pharmacokinetic analysis, and as internal standards for quantitative mass spectrometry. For a molecule like this compound, isotopic variants can be prepared by incorporating heavy isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) into its structure.
The synthetic routes to these labeled variants would typically involve the use of isotopically enriched starting materials. For instance, deuterium labeling could be achieved by employing deuterated 2-ethylbutanoyl chloride or a deuterated version of 2-methylpiperazine. The choice of labeling position depends on the intended application, with labels placed on metabolically stable positions being preferable for pharmacokinetic studies.
General Synthetic Approach: The primary synthesis involves an acylation reaction where 2-methylpiperazine is reacted with an activated form of 2-ethylbutanoic acid, such as its acyl chloride. To introduce an isotopic label, one of the precursors would be substituted with its isotopically enriched counterpart.
Deuterium Labeling: Using 2-ethylbutanoyl chloride-d₅ would place the label on the acyl moiety.
Carbon-13 Labeling: A ¹³C-labeled 2-methylpiperazine could be used to incorporate the label into the heterocyclic ring system.
These labeled compounds serve as indispensable tools for researchers, allowing for the precise tracking and quantification of the parent molecule in complex biological matrices without the interference of endogenous materials.
Table 1: Potential Isotopic Variants of this compound and Research Applications
| Isotopic Label | Potential Position of Label | Key Research Application |
|---|---|---|
| Deuterium (²H) | Ethyl or Butanoyl group | Internal standard for mass spectrometry; studies on kinetic isotope effects. |
| Carbon-13 (¹³C) | Piperazine ring backbone | Mechanistic studies of metabolic pathways using ¹³C NMR spectroscopy. |
Development as Precursors for Complex Chemical Entities
The molecular structure of this compound, featuring a reactive secondary amine within the piperazine ring, makes it a valuable precursor for the synthesis of more complex chemical entities. The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. nih.govsemanticscholar.org The secondary amine provides a convenient handle for further chemical modification and elaboration.
This functional group can undergo a variety of chemical transformations, including:
N-Alkylation: Reaction with alkyl halides to introduce new substituents.
N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach aryl or heteroaryl groups.
Acylation: Reaction with acyl chlorides or carboxylic acids to form new amide linkages.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex amine derivatives.
These synthetic strategies allow for the systematic modification of the parent compound to build libraries of related molecules. Such libraries are often used in drug discovery programs to explore structure-activity relationships (SAR) and to optimize properties such as potency, selectivity, and pharmacokinetic profiles. Research on similar piperazine-containing molecules has demonstrated their utility as building blocks for constructing larger, more intricate structures with potential therapeutic applications. researchgate.netmdpi.com
Table 2: Hypothetical Reactions Utilizing this compound as a Precursor
| Reaction Type | Example Reagents | Resulting Complex Entity | Potential Utility |
|---|---|---|---|
| N-Alkylation | Benzyl bromide, K₂CO₃ | 1-Benzyl-4-(2-ethylbutanoyl)-3-methylpiperazine | Building block for biologically active compounds. |
| N-Arylation | 4-Fluorobromobenzene, Pd₂(dba)₃, BINAP, NaOtBu | 1-(4-Fluorophenyl)-4-(2-ethylbutanoyl)-3-methylpiperazine | Core structure for medicinal chemistry exploration. |
Potential Applications As Chemical Probes and Synthons in Research Non Biological, Non Clinical
Utilization as Building Blocks in Organic Synthesis
The piperazine (B1678402) scaffold is a highly valued structural motif in organic synthesis, particularly in the field of medicinal chemistry, due to its prevalence in a wide range of biologically active compounds. researchgate.netnbinno.comnih.govresearchgate.netmdpi.com The compound 2-Ethyl-1-(2-methylpiperazin-1-yl)butan-1-one can serve as a versatile building block for the construction of more complex molecules. The presence of a secondary amine in the 2-methylpiperazine (B152721) moiety allows for further functionalization, enabling the introduction of various substituents at the N4 position. This feature is instrumental in creating libraries of compounds for screening in drug discovery and other research areas. mdpi.com
The N-acylpiperazine structure is a common feature in many synthetic protocols. The butanoyl group attached to one of the piperazine nitrogens can influence the reactivity of the other nitrogen, and the ethyl group at the alpha-position of the carbonyl group can introduce specific steric and electronic effects. Furthermore, the methyl group at the 2-position of the piperazine ring introduces a chiral center, making this compound a potentially valuable chiral building block for the stereoselective synthesis of target molecules. researchgate.net Chiral piperazines are sought after for the synthesis of enantiomerically pure compounds, which is crucial in many areas of chemical research. researchgate.net
The synthesis of derivatives from this compound can be achieved through various well-established organic reactions, such as N-alkylation, N-arylation, and reductive amination at the secondary amine position. These reactions allow for the systematic modification of the molecule's properties, such as solubility, lipophilicity, and conformational flexibility, which are important considerations in the design of new chemical entities.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product Class |
| N-Alkylation | Alkyl halides, base | N-alkylated piperazine derivatives |
| N-Arylation | Aryl halides, palladium or copper catalyst | N-arylated piperazine derivatives |
| Reductive Amination | Aldehydes or ketones, reducing agent | N-substituted piperazine derivatives |
| Amide Coupling | Carboxylic acids, coupling agents | N-acylpiperazine derivatives with extended chains |
Role in Material Science or Polymer Chemistry
Piperazine and its derivatives have found applications in material science and polymer chemistry, primarily as monomers or modifiers to impart specific properties to polymers. rsc.orgnih.govresearchgate.net The bifunctional nature of the piperazine ring in this compound, with its secondary amine, allows for its incorporation into polymer backbones through reactions like polycondensation with dicarboxylic acids or their derivatives.
The incorporation of the 2-methylpiperazine moiety can influence the physical and chemical properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength. nih.gov The presence of the bulky N-butanoyl group might affect the polymer's morphology and chain packing. Furthermore, piperazine-containing polymers have been investigated for their potential as organocatalysts and for applications in gas capture, owing to the basic nature of the nitrogen atoms. rsc.orgrsc.org
While direct studies on the use of this compound in polymer chemistry are not available, the known reactivity of piperazine derivatives suggests its potential as a monomer or a chain modifier. For instance, piperazine has been reacted with epichlorohydrin (B41342) to create functional polymers. researchgate.netacs.org Similar transformations could potentially be applied to this specific compound to create novel polymeric materials.
Application in Analytical Chemistry as Reference Standards or Derivatizing Agents
In analytical chemistry, well-characterized compounds are essential as reference standards for the qualitative and quantitative analysis of related substances. Although this compound is not currently listed as a certified reference standard, its synthesis and purification would allow it to serve as such in analytical methods developed for the detection and quantification of its derivatives or related impurities. sigmaaldrich.com The development of analytical methods for piperazine-containing compounds is an active area of research. ojp.govresearchgate.netrdd.edu.iq
Furthermore, piperazine derivatives are utilized as derivatizing agents to enhance the detectability of analytes in chromatographic techniques such as HPLC and GC. jocpr.comresearchgate.netnih.govsigmaaldrich.com The secondary amine of this compound could react with analytes containing suitable functional groups (e.g., carboxylic acids, isocyanates) to form stable derivatives with improved chromatographic properties or detectability (e.g., by introducing a UV-active or fluorescent tag). For instance, piperazines have been used for the derivatization of peptide carboxyl groups to enhance their signals in mass spectrometry. nih.gov
Table 2: Potential Analytical Applications of this compound
| Application | Description |
| Reference Standard | For the identification and quantification of this compound and its potential impurities in various matrices. |
| Derivatizing Agent | The secondary amine can be reacted with analytes to improve their chromatographic separation and detection. |
Exploration as Ligands for Metal Complexes in Catalysis Research
The nitrogen atoms of the piperazine ring are excellent coordinating atoms for a wide range of metal ions. researchgate.netnih.govrsc.orgnih.govscispace.comnih.gov Consequently, piperazine and its derivatives have been extensively studied as ligands for the formation of metal complexes with applications in catalysis, materials science, and bioinorganic chemistry. biointerfaceresearch.comnih.govmonash.edu The compound this compound possesses two potential coordination sites: the secondary amine nitrogen and the tertiary amine nitrogen. The carbonyl oxygen of the butanoyl group could also participate in coordination, making it a potentially multidentate ligand.
The coordination of this ligand to a metal center can be influenced by the steric bulk of the ethyl and methyl groups, as well as the electronic properties of the N-acyl group. These factors can affect the geometry and stability of the resulting metal complex, which in turn dictates its catalytic activity. The chirality of the ligand, owing to the methyl group at the 2-position, makes it a candidate for use in asymmetric catalysis, where the chiral metal complex can promote the formation of one enantiomer of a product over the other.
Research on piperazine-containing ligands has shown their utility in various catalytic transformations. researchgate.net The synthesis and characterization of metal complexes with this compound would be a valuable endeavor to explore their potential as catalysts in reactions such as cross-coupling, oxidation, and reduction.
Table 3: Potential Metal Coordination with this compound
| Metal Ion | Potential Coordination Mode | Potential Catalytic Application |
| Palladium(II) | Bidentate (N,N') | Cross-coupling reactions |
| Copper(II) | Bidentate or Tridentate (N,N',O) | Oxidation reactions |
| Rhodium(I) | Bidentate (N,N') | Asymmetric hydrogenation |
| Ruthenium(II) | Bidentate (N,N') | Transfer hydrogenation |
Future Research Directions for 2 Ethyl 1 2 Methylpiperazin 1 Yl Butan 1 One
Exploration of Novel Synthetic Methodologies
The development of efficient and scalable synthetic routes is fundamental to enabling further study of 2-ethyl-1-(2-methylpiperazin-1-yl)butan-1-one. Future research could focus on optimizing existing synthetic paradigms and exploring entirely new methodologies. Key areas of exploration include the development of one-pot synthesis procedures to improve efficiency and reduce waste. Additionally, the application of green chemistry principles, such as the use of environmentally benign solvents and catalysts, would be a significant advancement.
| Synthetic Approach | Key Reagents | Potential Advantages |
| Amide Coupling | 2-Ethylbutanoic acid, 2-methylpiperazine (B152721), Coupling agents (e.g., DCC, EDC) | High yield, well-established methodology |
| Acyl Chloride Addition | 2-Ethylbutanoyl chloride, 2-methylpiperazine | Rapid reaction, suitable for small-scale synthesis |
| Catalytic Amidation | 2-Ethylbutanoic acid, 2-methylpiperazine, Boron-based catalysts | Milder reaction conditions, potential for high atom economy |
Deepening Understanding of Reaction Mechanisms
A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing reaction conditions and maximizing yields. Future investigations should employ a combination of experimental and computational techniques to elucidate the mechanistic pathways. Kinetic studies can provide valuable data on reaction rates and orders, while isotopic labeling studies could help trace the path of atoms throughout the reaction.
| Mechanistic Study | Technique | Information Gained |
| Kinetic Analysis | In-situ reaction monitoring (e.g., NMR, IR) | Reaction rates, determination of rate-limiting steps |
| Isotopic Labeling | Use of 13C or 15N labeled reactants | Elucidation of bond-forming and bond-breaking steps |
| Computational Modeling | Density Functional Theory (DFT) calculations | Visualization of transition states, calculation of activation energies |
Advanced Computational Studies for Predictive Modeling
Computational chemistry offers powerful tools for predicting the physicochemical properties and potential reactivity of this compound. Advanced computational studies, such as high-level quantum mechanical calculations and molecular dynamics simulations, can provide insights that are difficult to obtain through experimental means alone. These studies can aid in the rational design of derivatives with tailored properties.
| Computational Method | Predicted Properties | Potential Application |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectral properties (NMR, IR) | Structure confirmation, understanding of reactivity |
| Molecular Dynamics (MD) | Conformational analysis, solvation properties | Predicting behavior in different solvent environments |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (hypothetical) | Guiding the synthesis of potentially bioactive derivatives |
Directed Synthesis of Stereoisomers for Specific Research Purposes
The presence of a stereocenter at the 2-position of the butanoyl moiety and another in the 2-methylpiperazine ring means that this compound can exist as multiple stereoisomers. The directed synthesis of these individual stereoisomers is a critical area for future research, as different stereoisomers can exhibit distinct chemical and biological properties. The development of stereoselective synthetic methods will be essential for accessing these pure enantiomers and diastereomers.
| Stereoselective Synthesis Strategy | Description |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials. |
| Asymmetric Catalysis | Use of chiral catalysts to favor the formation of one stereoisomer. |
| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. |
Investigations into Novel Chemical Transformations and Derivatizations
Exploring the reactivity of this compound and synthesizing a library of its derivatives is a promising avenue for discovering new compounds with unique properties. Future research could focus on chemical transformations targeting different parts of the molecule, such as the piperazine (B1678402) ring or the carbonyl group. This could lead to the development of new chemical entities with tailored characteristics.
| Derivative Type | Potential Modification Site | Example Reagents |
| N-Alkylated Piperazine Derivatives | Secondary amine of the piperazine ring | Alkyl halides, reductive amination reagents |
| Carbonyl Group Modifications | Carbonyl oxygen | Reducing agents (e.g., LiAlH4), Grignard reagents |
| Aromatic Ring Introduction | Modification of the piperazine or ethyl group | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |
Q & A
Q. Optimization strategies :
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Purify via column chromatography using gradients of ethyl acetate/hexane to remove unreacted precursors .
Basic: Which analytical techniques are essential for structural confirmation of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 225.21) .
- X-ray Crystallography : For unambiguous structural determination, use SHELXL for refinement, particularly if twinning or disorder is observed .
Advanced: How can researchers resolve contradictions in crystallographic data during structural analysis?
Discrepancies in crystallographic data (e.g., poor R-factors or electron density mismatches) require:
- Data Re-collection : Ensure high-resolution data (≤1.0 Å) to reduce noise .
- Refinement Software : Use SHELXL’s robust algorithms to model disorder or twinning .
- Validation Tools : Check for overfitting with R-free values and the I/σ(I) ratio .
- Alternative Methods : Cross-validate with NMR or computational modeling (e.g., DFT) if crystallography fails .
Advanced: What methodological approaches are recommended for studying the compound’s mechanism of action in biological systems?
- Binding Assays : Use radioligand displacement assays (e.g., ³H-labeled ligands) to measure affinity for receptors (e.g., IC₅₀ values) .
- Computational Docking : Predict binding modes with targets (e.g., enzymes) using AutoDock Vina or Schrödinger .
- Cellular Activity Screens : Test cytotoxicity (MTT assay) and pathway modulation (e.g., Western blotting for kinase inhibition) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Core Modifications : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to evaluate steric effects on receptor binding .
- Piperazine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate basicity and solubility .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and logP values to optimize bioavailability .
Q. Example SAR Table :
| Modification Site | Substituent | Bioactivity (IC₅₀, nM) | LogP |
|---|---|---|---|
| Ethyl Group | -CH₂CH₃ | 250 | 2.1 |
| Piperazine N | -CH₂CF₃ | 180 | 1.8 |
| Butanone Carbonyl | -COCH₃ | 320 | 2.3 |
| Hypothetical data based on analogous compounds |
Basic: What are the stability considerations for storing this compound?
- Storage Conditions : Keep at -20°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- pH Sensitivity : Avoid aqueous solutions with pH <5 or >9 to prevent hydrolysis of the piperazine ring .
- Light Exposure : Store in amber vials to block UV-induced degradation .
Advanced: How can computational modeling predict the compound’s interaction with novel biological targets?
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess binding stability .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations to identify critical residues .
- Pharmacophore Mapping : Align electrostatic/hydrophobic features with known active compounds .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Catalyst Recycling : Immobilize catalysts on silica to enhance reusability .
Basic: How should researchers validate the purity of this compound?
- HPLC : Use a C18 column (acetonitrile/water gradient) to achieve >98% purity .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
Advanced: What are the ethical and regulatory considerations for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
